

Technical Guide: Spironolactone-d6

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Compound of Interest		
Compound Name:	Spironolactone-d6	
Cat. No.:	B12371441	Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Spironolactone-d6 is the deuterated analogue of Spironolactone, a potassium-sparing diuretic and aldosterone antagonist. In pharmaceutical research and clinical analysis, stable isotope-labeled compounds like **Spironolactone-d6** are indispensable tools. Its primary application is as an internal standard (IS) for the quantitative analysis of Spironolactone in biological matrices, such as human plasma, using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is critical for achieving high accuracy and precision, as it co-elutes with the unlabeled analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response.

This guide provides an in-depth overview of **Spironolactone-d6**, focusing on its physicochemical properties, its application in bioanalytical methods, and relevant experimental protocols.

Physicochemical Properties and Identification

The key identifying information for **Spironolactone-d6** is summarized below. A specific Chemical Abstracts Service (CAS) number for this deuterated compound is not consistently reported in publicly available databases.



Property	Value	Citation
Chemical Name	Spironolactone-d6	
Molecular Formula	C24H26D6O4S	[1]
Molecular Weight	422.61 g/mol	
CAS Number	Not Available (NA)	[1]
Parent Compound CAS	52-01-7 (Spironolactone)	[2][3][4]

Application in Bioanalytical Methods

Spironolactone-d6 is predominantly used as an internal standard in validated bioanalytical methods to determine the concentration of Spironolactone and its metabolites in biological samples. The nearly identical chemical properties to the parent drug ensure it behaves similarly during sample extraction and chromatographic separation, while its mass difference allows for distinct detection by a mass spectrometer.

Experimental Protocol: Quantification of Spironolactone in Human Plasma by LC-MS/MS

This section details a representative protocol for the determination of Spironolactone in human plasma, where **Spironolactone-d6** serves as the internal standard. This method is crucial for pharmacokinetic and bioequivalence studies.

- 3.1.1 Sample Preparation (Liquid-Liquid Extraction)
- Thaw human plasma samples and vortex to ensure homogeneity.
- To a 200 μL aliquot of plasma in a clean microcentrifuge tube, add 25 μL of the internal standard working solution (**Spironolactone-d6** in methanol).
- Vortex the mixture for 30 seconds.
- Add 1 mL of an extraction solvent mixture, such as methyl tert-butyl ether and methylene chloride (8:2, v/v), to the tube.[5]







- Vortex vigorously for 5 minutes to facilitate the extraction of the analyte and internal standard into the organic layer.
- Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer to a new clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 200 μL of the mobile phase and vortex.
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
- 3.1.2 Chromatographic and Mass Spectrometric Conditions

The table below summarizes the typical instrument conditions for the analysis.



Parameter	Condition	Citation
LC System	Ultra-Performance Liquid Chromatography (UPLC)	[5]
Column	Reversed-phase C18 column	[5]
Mobile Phase	Methanol and water mixture (e.g., 57:43, v/v)	[5]
Flow Rate	Isocratic, 0.5 mL/min	
Injection Volume	10 μL	_
MS System	Triple Quadrupole Mass Spectrometer	[5]
Ionization Mode	Electrospray Ionization (ESI), Positive Ion Mode	[5]
Detection Mode	Multiple Reaction Monitoring (MRM)	[5]
MRM Transition (Spironolactone)	m/z 341.2 → 107.2	[5]
MRM Transition (Spironolactone-d6)	m/z 347.1 → 107.2	[5]

Bioanalytical Method Validation Data

The performance of an analytical method using **Spironolactone-d6** as an internal standard is validated according to regulatory guidelines. Key quantitative parameters are presented below.



Parameter	Result	Citation
Linearity Range	2 - 300 ng/mL	[5]
Lower Limit of Quantification (LLOQ)	0.5 ng/mL	[5]
Within- and Between-Batch Precision (%RSD)	< 10%	[5]
Accuracy	85 - 115%	[5]

Synthesis Overview

While a specific, detailed synthesis protocol for **Spironolactone-d6** is not available in the reviewed literature, its synthesis would follow established routes for the parent Spironolactone molecule, employing a deuterated reagent at a key step.

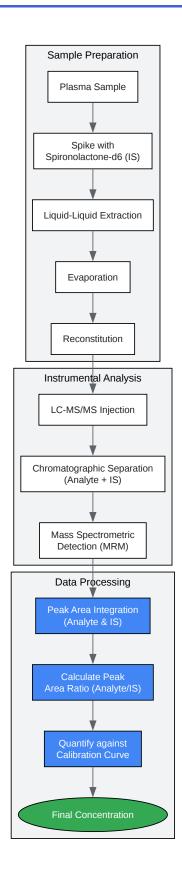
A common route to Spironolactone starts from 17-hydroxy-3-oxo-17 α -pregna-4,6-diene-21-carboxylic acid y-lactone.[6] This intermediate is reacted with thioacetic acid via a conjugate addition reaction to introduce the 7 α -acetylthio group, yielding Spironolactone.[6]

To produce **Spironolactone-d6**, where the deuterium labels are typically on the acetyl group, one would use deuterated thioacetic acid (D₃C-CO-SD) in place of the standard reagent. The remainder of the synthesis and purification steps would proceed similarly to those for the unlabeled compound.

Visualizations Bioanalytical Workflow Using Spironolactone-d6

The following diagram illustrates the general workflow for quantifying Spironolactone in a biological sample using **Spironolactone-d6** as an internal standard.





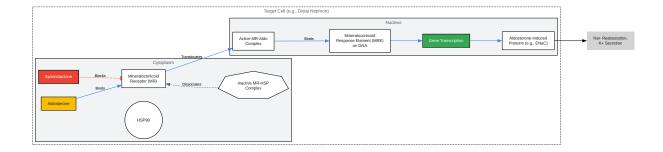
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Caption: Bioanalytical workflow for Spironolactone quantification.



Conceptual Signaling Pathway of Parent Compound: Spironolactone

Spironolactone-d6 is not used to study signaling pathways directly. However, the mechanism of its parent compound, Spironolactone, involves the antagonism of the mineralocorticoid receptor (MR), which is part of the nuclear receptor family. The following diagram illustrates this conceptual pathway.



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